4-Ethenylbenzene-1,3-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylbenzene-1,3-diol typically involves the vinylation of resorcinol. One common method is the reaction of resorcinol with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the use of vinyl halides in the presence of a base to facilitate the vinylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylbenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The vinyl group can be hydrogenated to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 4-vinylquinone.
Reduction: Formation of 4-ethylbenzene-1,3-diol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Ethenylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-ethenylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The vinyl group can undergo polymerization reactions, contributing to its use in material science.
Comparison with Similar Compounds
Resorcinol: Lacks the vinyl group, making it less reactive in certain polymerization reactions.
Catechol: Similar structure but with hydroxyl groups in the ortho position, leading to different reactivity and applications.
Hydroquinone: Another isomer of benzene diol with hydroxyl groups in the para position, used primarily as a reducing agent.
Uniqueness: 4-Ethenylbenzene-1,3-diol’s unique combination of a vinyl group and hydroxyl groups provides distinct reactivity and versatility in various chemical reactions and applications, setting it apart from its isomers and other similar compounds.
Properties
IUPAC Name |
4-ethenylbenzene-1,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-6-3-4-7(9)5-8(6)10/h2-5,9-10H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVSVWWXNAFRRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020238 | |
Record name | 4-Ethenyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106209-27-2 | |
Record name | 4-Ethenyl-1,3-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106209-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethenyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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